3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained attention due to its potential application in scientific research.
Mechanism Of Action
The mechanism of action of 3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide has a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has also been shown to have anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its potential antitumor activity. It has also been found to have low toxicity, which makes it a safer option for in vitro studies. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in certain studies.
Future Directions
There are several future directions for the use of 3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide in scientific research. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies can be conducted to determine the mechanism of action and potential use in other diseases, such as inflammatory disorders. Finally, research can be conducted to optimize the synthesis method and improve the purity of the final product.
In conclusion, 3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has potential applications in scientific research. Its potential antitumor and anti-inflammatory activity make it a promising option for further studies. However, further research is needed to fully understand its mechanism of action and potential use in other diseases.
Synthesis Methods
The synthesis of 3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide involves a multi-step process that includes the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclobutanone, followed by the reaction of the resulting product with aziridine and pyridine-3-carboxylic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide has been used in various scientific research studies. It has been found to have potential antitumor activity and has been used in studies to investigate its effectiveness in inhibiting the growth of cancer cells. Additionally, it has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
3-chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-18-9-15(20(25)23-11-14-3-2-8-22-10-14)6-7-19(18)26-13-17-12-24(17)16-4-1-5-16/h2-3,6-10,16-17H,1,4-5,11-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIHNZORPUYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=C(C=C(C=C3)C(=O)NCC4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide |
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